![molecular formula C16H23N3O3S B2624811 N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034233-02-6](/img/structure/B2624811.png)
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has recently gained attention in scientific research. It is a potent and selective inhibitor of a protein known as the TRPC6 ion channel, which is involved in various physiological processes.
Mechanism of Action
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide selectively inhibits the TRPC6 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening, thereby reducing the influx of calcium ions into cells. This reduction in calcium influx has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
Inhibition of the TRPC6 ion channel by N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. These effects include the reduction of vascular smooth muscle contraction, the prevention of cardiac hypertrophy, and the reduction of podocyte injury. In addition, N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its high selectivity for the TRPC6 ion channel. This selectivity allows for the study of the specific effects of TRPC6 inhibition without affecting other ion channels. However, one limitation of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the study of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide. One direction is the development of more potent and selective TRPC6 inhibitors. Another direction is the study of the effects of TRPC6 inhibition in other disease models, such as pulmonary hypertension and cancer. Additionally, the development of more soluble formulations of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide could improve its administration in lab experiments.
Synthesis Methods
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves a series of chemical reactions. The starting material is 3-cyclopropylpyridine, which is reacted with benzyl bromide to form 5-benzyl-3-cyclopropylpyridine. This compound is then reacted with methylsulfonyl chloride to form N-benzyl-5-(methylsulfonyl)-3-cyclopropylpyridin-2-amine. The final step involves the reaction of N-benzyl-5-(methylsulfonyl)-3-cyclopropylpyridin-2-amine with piperidine-4-carboxylic acid to form N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide.
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied in scientific research due to its ability to selectively inhibit the TRPC6 ion channel. This ion channel is involved in various physiological processes, including vascular smooth muscle contraction, cardiac hypertrophy, and podocyte injury. Inhibition of the TRPC6 ion channel has been shown to have therapeutic potential in the treatment of various diseases, including hypertension, heart failure, and kidney disease.
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-23(21,22)19-6-4-14(5-7-19)16(20)18-10-12-8-15(11-17-9-12)13-2-3-13/h8-9,11,13-14H,2-7,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOORCYFIDHVLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.